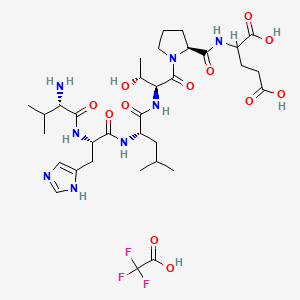![molecular formula C12H12N2S B15352019 5-[(4-Methylphenyl)sulfanyl]pyridin-2-amine CAS No. 64064-32-0](/img/structure/B15352019.png)
5-[(4-Methylphenyl)sulfanyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)sulfanylpyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a sulfanyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-2-amine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically require a solvent such as toluene or water, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of 5-(4-methylphenyl)sulfanylpyridin-2-amine may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The choice of catalyst, solvent, and reaction conditions can be optimized to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-methylphenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-(4-methylphenyl)sulfoxide or 5-(4-methylphenyl)sulfone.
Reduction: Formation of 5-(4-methylphenyl)thioaniline.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(4-methylphenyl)sulfanylpyridin-2-amine exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to biological responses such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-(4-methylphenyl)thiophen-2-amine
5-(4-methylphenyl)pyridin-2-ol
5-(4-methylphenyl)pyridin-2-carboxylic acid
Properties
CAS No. |
64064-32-0 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2S/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) |
InChI Key |
SAGBGHLFRBLJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



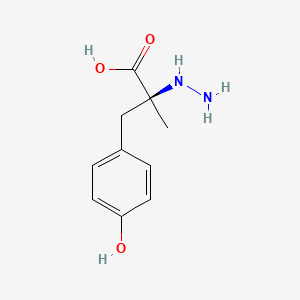
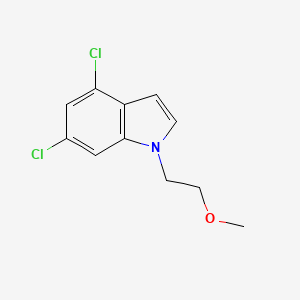
![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
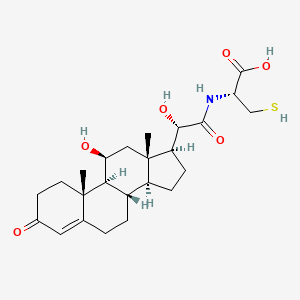

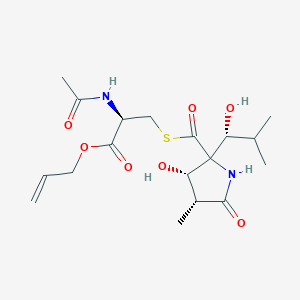
![1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester](/img/structure/B15351988.png)
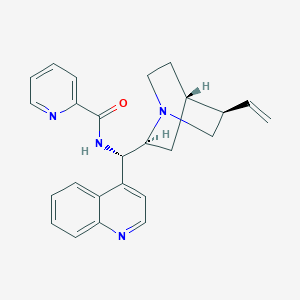
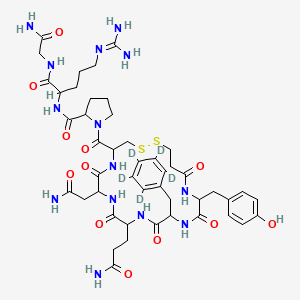
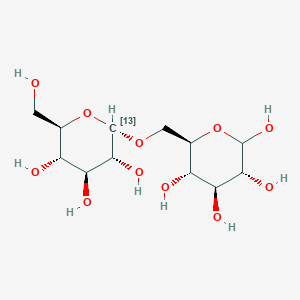

![(1R,5R,7S,10R,11R,14S,16S,18S,19R)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B15352004.png)
